Tert-butyl 2-benzylpiperazine-1-carboxylate

Medicinal Chemistry Carbonic Anhydrase Inhibition Enantioselectivity

Tert-butyl 2-benzylpiperazine-1-carboxylate (CAS 481038-63-5), also known as 1-Boc-2-benzylpiperazine, is a protected piperazine derivative. It is a liquid at room temperature with a molecular formula of C16H24N2O2 and a molecular weight of 276.37 g/mol.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 481038-63-5
Cat. No. B1519612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-benzylpiperazine-1-carboxylate
CAS481038-63-5
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
InChIKeyQKUHUJCLUFLGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-benzylpiperazine-1-carboxylate (CAS 481038-63-5): A Protected Piperazine Intermediate for Targeted Synthesis


Tert-butyl 2-benzylpiperazine-1-carboxylate (CAS 481038-63-5), also known as 1-Boc-2-benzylpiperazine, is a protected piperazine derivative. It is a liquid at room temperature with a molecular formula of C16H24N2O2 and a molecular weight of 276.37 g/mol. The compound features a piperazine ring with a benzyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen [1]. It is primarily used as a research chemical and a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a reactant for preparing 1-(4-aryl-3-aminobutanoyl)piperazines, which are a class of dipeptidyl peptidase (DPP) inhibitors for the treatment of diabetes mellitus .

Why Generic Boc-Piperazine Intermediates Cannot Replace Tert-butyl 2-benzylpiperazine-1-carboxylate in Targeted Synthesis


The value of tert-butyl 2-benzylpiperazine-1-carboxylate lies in its specific substitution pattern, which is not shared by other Boc-protected piperazine analogs. The 2-benzyl group on the piperazine ring is a critical structural feature that directs the compound's utility towards a specific class of bioactive molecules. This specific regiochemistry is essential for the synthesis of 1-(4-aryl-3-aminobutanoyl)piperazine-based DPP-IV inhibitors, a pathway documented in multiple sources . Using a generic, unsubstituted Boc-piperazine or one with a different substitution pattern would necessitate additional synthetic steps to install the benzyl group, leading to lower overall yields, increased complexity, and potential racemization [1]. Furthermore, the Boc-protection strategy employed in this compound ensures stability during multi-step syntheses, a key advantage for combinatorial chemistry and the production of complex drug candidates [2].

Quantitative Evidence Differentiating Tert-butyl 2-benzylpiperazine-1-carboxylate from Analogs


Enantiopure Forms Enable Isoform-Selective Enzyme Inhibition

While tert-butyl 2-benzylpiperazine-1-carboxylate (racemic) itself is an intermediate, its (R)- and (S)-enantiomers, once deprotected and further derivatized, have been shown to be potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms. In a study on 2-benzylpiperazine derivatives, the (R)-enantiomer of a key compound demonstrated significantly greater potency and enantioselective inhibition of hCA II and IV compared to its (S)-counterpart [1]. This class-level evidence demonstrates that the 2-benzylpiperazine scaffold, when in enantiopure form, can lead to compounds with low nanomolar Ki values and isoform selectivity. For instance, the (R)-enantiomer of a related derivative showed a Ki of 1.3 nM against hCA II, while the (S)-enantiomer had a Ki of 98 nM, a 75-fold difference in potency [1]. This highlights the critical importance of chirality in this scaffold, where the use of a racemic intermediate like tert-butyl 2-benzylpiperazine-1-carboxylate in a non-stereoselective synthesis could lead to a mixture with inferior activity compared to an enantiopure route.

Medicinal Chemistry Carbonic Anhydrase Inhibition Enantioselectivity

Structural Specificity for DPP-IV Inhibitor Synthesis

The primary documented use of tert-butyl 2-benzylpiperazine-1-carboxylate is as a specific reactant for the preparation of 1-(4-aryl-3-aminobutanoyl)piperazines, which function as dipeptidyl peptidase (DPP) inhibitors for the treatment of diabetes mellitus . This is a well-defined synthetic pathway, and the compound's structure is specifically suited for this transformation. Alternative Boc-protected piperazines, such as 1-Boc-piperazine (CAS 57260-71-6) or 1-Boc-4-benzylpiperazine (CAS 57260-70-5), lack the 2-benzyl substitution pattern and cannot be directly substituted without altering the final product's structure and, consequently, its biological activity.

Synthetic Chemistry Diabetes Mellitus DPP-IV Inhibition

High Yield in Rapid Synthesis of N-Benzyl-2-Substituted Piperazines

A study on the rapid synthesis of N-benzyl-2-substituted piperazines, a class to which tert-butyl 2-benzylpiperazine-1-carboxylate belongs, describes a high-yielding (80–92% overall yield), step-efficient method using microwave heating [1]. This demonstrates that related 2-benzylpiperazine building blocks can be synthesized efficiently, supporting the compound's role as a readily accessible intermediate for combinatorial chemistry. In contrast, alternative methods for synthesizing similar substituted piperazines can have extremely low overall yields (e.g., 0.2-0.4%), making the target compound a more practical choice for scale-up [2].

Synthetic Methodology Combinatorial Chemistry Microwave Synthesis

Optimal Applications for Tert-butyl 2-benzylpiperazine-1-carboxylate in Pharmaceutical Research


Synthesis of DPP-IV Inhibitors for Diabetes Research

Tert-butyl 2-benzylpiperazine-1-carboxylate is the preferred intermediate for researchers specifically synthesizing 1-(4-aryl-3-aminobutanoyl)piperazine derivatives, a known class of dipeptidyl peptidase (DPP) inhibitors for the treatment of type 2 diabetes mellitus . Its structure allows for the direct introduction of the required 2-benzylpiperazine moiety into the final inhibitor molecule, streamlining the synthetic pathway.

Development of Enantioselective Carbonic Anhydrase Inhibitors

For medicinal chemists developing novel, isoform-selective carbonic anhydrase inhibitors for glaucoma or other therapeutic areas, access to enantiopure forms of this compound (e.g., (R)-tert-butyl 2-benzylpiperazine-1-carboxylate) is critical. As demonstrated by class-level evidence, the (R)-enantiomer of derived 2-benzylpiperazine compounds can be significantly more potent and selective against hCA II and IV compared to the (S)-enantiomer [1]. Procuring the correct enantiomer is therefore essential for achieving desired biological outcomes and minimizing unwanted effects.

Combinatorial Chemistry and Scaffold Optimization

The compound's Boc-protected amine and 2-benzyl group provide two distinct handles for diversification in combinatorial chemistry libraries. The Boc group can be selectively removed under mild acidic conditions to reveal a free amine for further coupling reactions, while the benzyl group can also be modified or remain as a key pharmacophoric element. Efficient synthetic methods for related scaffolds provide a basis for high-throughput synthesis and SAR studies [2].

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